molecular formula C14H15N3O3 B2830459 6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide CAS No. 1706353-42-5

6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide

Cat. No.: B2830459
CAS No.: 1706353-42-5
M. Wt: 273.292
InChI Key: XZLFTKJANBQNHI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The pyridazine ring, a core component of “6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide”, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be of importance in drug-target interactions .

Scientific Research Applications

Synthesis and Characterization

Research in this area focuses on synthesizing and characterizing novel chemical entities with potential biological activities. For instance, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, demonstrating methodologies that might be applicable to the synthesis of related compounds like 6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide. These studies offer detailed insights into the chemical reactions and conditions favorable for creating complex molecules with potential biological activity (Hassan et al., 2014).

Biological Activities

The biological activities of synthesized compounds, particularly their cytotoxic and antibacterial effects, are a significant area of investigation. For example, specific derivatives have been tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing a basis for evaluating related compounds for potential anticancer properties (Hassan et al., 2014). Additionally, the antibacterial activities of novel thieno[2,3-c]pyridazines, synthesized using related starting materials, have been evaluated, highlighting the antimicrobial potential of this chemical class (Al-Kamali et al., 2014).

Application in Heterocyclic Chemistry

The compound and its analogs find applications in heterocyclic chemistry, where they serve as precursors or intermediates in the synthesis of more complex heterocyclic structures. This area of research is crucial for developing new pharmaceuticals, materials, and industrial chemicals. Studies detailing the synthesis of various heterocyclic compounds, including pyrazole carboxamide, pyridazine, and thienopyridazine derivatives, shed light on the versatility and reactivity of these chemical frameworks (Othman & Hussein, 2020).

Future Directions

The pyridazine ring, a core component of “6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide”, has been identified as a privileged structural element in drug design . Its unique physicochemical properties make it an attractive heterocycle for drug design . Therefore, future research could explore the potential of “this compound” and similar compounds in drug discovery and development.

Properties

IUPAC Name

6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-3-20-13-9-8-11(16-17-13)14(18)15-10-6-4-5-7-12(10)19-2/h4-9H,3H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLFTKJANBQNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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